3-Bromo-8-iodoquinoline
Overview
Description
3-Bromo-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN It is a derivative of quinoline, which is a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 8-iodoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer solvents and greener reaction conditions is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azido-8-iodoquinoline, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-8-iodoquinoline .
Scientific Research Applications
3-Bromo-8-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-8-iodoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
3-Bromoquinoline: Similar in structure but lacks the iodine atom at the 8-position.
8-Iodoquinoline: Similar in structure but lacks the bromine atom at the 3-position.
3-Chloro-8-iodoquinoline: Similar in structure but has a chlorine atom instead of bromine at the 3-position.
Uniqueness: 3-Bromo-8-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and properties.
Properties
IUPAC Name |
3-bromo-8-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYLPUCFGUXVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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